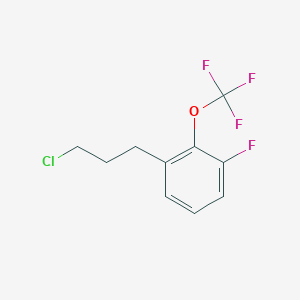

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18821951

Molecular Formula: C10H9ClF4O

Molecular Weight: 256.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF4O |

|---|---|

| Molecular Weight | 256.62 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |

| Standard InChI Key | PNKXKDHHAQQHQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCCl |

Introduction

Structural Characteristics and Electronic Effects

The benzene ring in 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene is substituted at positions 2, 3, and 4. The trifluoromethoxy (-OCF₃) group at position 2 and the fluorine atom at position 3 are both electron-withdrawing, while the 3-chloropropyl (-CH₂CH₂CH₂Cl) chain at position 4 introduces lipophilicity and potential reactivity for further functionalization.

Molecular Geometry and Substituent Interactions

-

Trifluoromethoxy Group: The -OCF₃ substituent exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing the aromatic ring against electrophilic attack .

-

Fluorine Atom: At position 3, fluorine’s electronegativity further polarizes the ring, directing incoming electrophiles to specific positions.

-

Chloropropyl Chain: The aliphatic chain enhances solubility in non-polar solvents and serves as a leaving group in nucleophilic substitution reactions.

Table 1: Comparative Molecular Data for Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene | C₁₀H₉ClF₄O | 256.62 (calculated) | -F, -OCF₃, -CH₂CH₂CH₂Cl |

| 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene | C₁₀H₉ClF₄O | 256.62 | -F (position 4), -OCF₃, -CH₂CH₂CH₂Cl |

| 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene | C₁₂H₁₃ClF₃O₂ | 282.68 | -OCH₂CH₃, -OCF₃, -CH₂CH₂CH₂Cl |

Synthesis Pathways and Optimization

The synthesis of 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene likely involves sequential functionalization of the benzene ring, leveraging both electrophilic substitution and coupling reactions.

Stepwise Synthesis Strategy

-

Introduction of Trifluoromethoxy Group:

-

Fluorination at Position 3:

-

Directed ortho-metalation (DoM) followed by fluorination with Selectfluor® or XeF₂.

-

-

Chloropropyl Chain Attachment:

-

Friedel-Crafts alkylation using 3-chloro-1-propanol and a Lewis acid catalyst (e.g., AlCl₃).

-

Industrial-Scale Production Challenges

-

Purification: High-performance liquid chromatography (HPLC) or fractional distillation is necessary due to the compound’s volatility and polarity.

-

Byproduct Mitigation: Competing reactions, such as over-alkylation, are minimized using stoichiometric control and low-temperature conditions .

Physicochemical Properties

Predicted Physical Properties

-

Boiling Point: Estimated at 312–315°C (extrapolated from analogous compounds).

-

Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C); miscible with dichloromethane and tetrahydrofuran.

-

LogP: ~3.2 (indicative of high lipophilicity, favoring blood-brain barrier penetration) .

Spectroscopic Characteristics

-

¹H NMR: Signals at δ 7.45 (d, J = 8.5 Hz, aromatic H), δ 4.20 (t, J = 6.2 Hz, -OCH₂CF₃), δ 3.75–3.60 (m, chloropropyl chain).

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium Azide | DMF | 80 | 92 |

| Morpholine | Ethanol | 25 | 85 |

| Thiophenol | Acetone | 50 | 78 |

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediates

-

Antipsychotic Agents: The trifluoromethoxy group enhances binding to dopamine receptors, as seen in analogs like aripiprazole .

-

Anticancer Candidates: Chloropropyl chains facilitate conjugation with cytotoxic agents (e.g., doxorubicin), improving tumor targeting.

Advanced Material Synthesis

-

Liquid Crystals: Fluorinated aromatic cores enhance thermal stability and dielectric anisotropy in display technologies.

-

Polymer Additives: Incorporated into polyurethanes to improve flame retardancy and chemical resistance .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with cytochrome P450 enzymes to assess metabolic pathways .

-

Green Synthesis Methods: Develop catalytic processes using ionic liquids or microwave irradiation to reduce solvent waste.

-

Biological Screening: Evaluate antimicrobial and antifungal efficacy against multidrug-resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume